Cas no 80102-27-8 ((R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid)

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid structure
80102-27-8 structure
(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
80102-27-8
C15H21NO4
279.33154463768
MFCD01317726
60179
7006640

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Properties

Names and Identifiers

    • Boc-4-methyl-D-phenylalanine
    • BOC-p-Me-D-Phe-OH
    • BOC-D-Phe(4-Me)-OH
    • BOC-D-4-Methylphe
    • tert-Butoxycarbonyl-D-4-methylphenylalanine
    • (2R)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • Boc-4-Methy-D-Phenylalanine
    • Boc-D-4-Methylphenylalanine
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
    • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-
    • BOC-D-4-ME-PHE-OH
    • KSC498C2B
    • JYRWNPUFECDJCX-GFCCVEGCSA-N
    • KM2013
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoi
    • MFCD01317726
    • EN300-3389905
    • Boc-D-4-Methylphenylalanine (Boc-D-Phe(4-Me)-OH)
    • BOC-4-METHY-D-PHENYLALANINE
    • Boc-D-Phe(4-Me)-OH
    • CS-0153094
    • DTXSID70426511
    • SCHEMBL5061931
    • A864749
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
    • N-TERT-BUTOXYCARBONYL-D-4-METHYL PHENYLALANINE
    • AM83431
    • (R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-P-TOLYLPROPANOIC ACID
    • PS-12013
    • N-(tert-butoxycarbonyl)-4-methyl-D-phenylalanine
    • AKOS016843545
    • J-300421
    • 80102-27-8
    • AC-9929
    • BOC-p-Me-D-Phe-OH; BOC-D-Phe(4-Me)-OH; BOC-D-4-Methylphe; tert-Butoxycarbonyl-D-4-methylphenylalanine;
    • A50135
    • BOC-D-4-METHYLPHE
    • N-[(1,1-Dimethylethoxy)carbonyl]-4-methyl-D-phenylalanine (ACI)
    • (R)-2-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propionic acid
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
    • +Expand
    • MFCD01317726
    • JYRWNPUFECDJCX-GFCCVEGCSA-N
    • 1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
    • C(C1C=CC(C)=CC=1)[C@H](C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • 279.14700
  • 2
  • 4
  • 6
  • 279.147
  • 20
  • 340
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 2.2
  • 2
  • 0
  • 75.6

Experimental Properties

  • 2.90630
  • 75.63000
  • No data available
  • 85 ºC
  • No data available
  • No data available
  • White powder.
  • Not determined.
  • -30 º (c=1,EtOH)
  • No data available

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005PDG-1g
Boc-D-Phe(4-Me)-OH
80102-27-8 98%
1g
$39.00 2024-04-21
A2B Chem LLC
AC65364-1g
Boc-4-methyl-D-phenylalanine
80102-27-8 98%
1g
$24.00 2024-04-19
AAPPTec
UBF223-5g
Boc-D-Phe(4-Me)-OH
80102-27-8
5g
$175.00 2024-07-20
Aaron
AR005PLS-250mg
Boc-D-Phe(4-Me)-OH
80102-27-8 98%
250mg
$5.00
abcr
AB165606-1 g
Boc-D-4-Methylphenylalanine; .
80102-27-8
1g
€112.60
Apollo Scientific
OR14573-1g
4-Methyl-D-phenylalanine, N-BOC protected
80102-27-8 98%
1g
£61.00 2023-09-01
Chemenu
CM220368-10g
(R)-2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
80102-27-8 95%
10g
$204
Enamine
EN300-3389905-0.05g
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
80102-27-8
0.05g
$359.0 2023-09-03
eNovation Chemicals LLC
D485088-1g
BOC-4-Methyl-D-phenylalanine
80102-27-8 97%
1g
$200 2022-10-17
TRC
B657420-10mg
Boc-4-Methyl-D-phenylalanine
80102-27-8
10mg
$ 50.00 2022-06-07

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, 0 °C
Reference
Discovery of pyrrolopyrimidine inhibitors of Akt
Blake, James F.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5607-5612

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (1,2-Bis((R,R)-2,5-diethyl-1-phospholidinyl)benzene)(1,5-cyclooctadiene)rhodium(… Solvents: Methanol ,  Ethyl acetate ;  12 h, 40 psi, rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, 0 °C
Reference
Discovery of pyrrolopyrimidine inhibitors of Akt
Blake, James F.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5607-5612

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Dichloromethane ;  2 h, 0 °C → rt
2.1 Reagents: Hydrogen Catalysts: (1,2-Bis((R,R)-2,5-diethyl-1-phospholidinyl)benzene)(1,5-cyclooctadiene)rhodium(… Solvents: Methanol ,  Ethyl acetate ;  12 h, 40 psi, rt
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, 0 °C
Reference
Discovery of pyrrolopyrimidine inhibitors of Akt
Blake, James F.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5607-5612

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Raw materials

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Preparation Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80102-27-8)(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
A864749
99%
25g
192.0